molecular formula C15H27NO10 B1229355 3-[[2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid CAS No. 29588-37-2

3-[[2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid

Cat. No.: B1229355
CAS No.: 29588-37-2
M. Wt: 381.38 g/mol
InChI Key: GMURXYJSTRMISD-GRBZJBESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Pantothenic acid 4’-O-beta-glucoside: is a derivative of D-pantothenic acid, commonly known as vitamin B5. This compound is characterized by the attachment of a beta-glucoside moiety to the 4’ position of D-pantothenic acid. It is a water-soluble compound with the molecular formula C15H27NO10 and a molecular weight of 381.376 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Pantothenic acid 4’-O-beta-glucoside typically involves the glycosylation of D-pantothenic acid. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which transfer the glucose moiety from a donor molecule to the acceptor D-pantothenic acid under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors such as glycosyl halides or glycosyl trichloroacetimidates in the presence of catalysts like silver salts or Lewis acids .

Industrial Production Methods

Industrial production of D-Pantothenic acid 4’-O-beta-glucoside is typically carried out through biotechnological processes. Microbial fermentation using genetically engineered strains of bacteria or yeast can produce the compound in large quantities. These microorganisms are engineered to express the necessary enzymes for the biosynthesis of D-pantothenic acid and its subsequent glycosylation .

Chemical Reactions Analysis

Types of Reactions

D-Pantothenic acid 4’-O-beta-glucoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Pantothenic acid 4’-O-beta-glucoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Pantothenic acid 4’-O-beta-glucoside involves its conversion to D-pantothenic acid in the body. D-pantothenic acid is a precursor of coenzyme A (CoA), which is essential for various biochemical reactions, including the synthesis and oxidation of fatty acids, and the metabolism of carbohydrates and proteins. The glucose moiety in D-Pantothenic acid 4’-O-beta-glucoside may enhance its stability and bioavailability .

Comparison with Similar Compounds

Properties

CAS No.

29588-37-2

Molecular Formula

C15H27NO10

Molecular Weight

381.38 g/mol

IUPAC Name

3-[[2-hydroxy-3,3-dimethyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutanoyl]amino]propanoic acid

InChI

InChI=1S/C15H27NO10/c1-15(2,12(23)13(24)16-4-3-8(18)19)6-25-14-11(22)10(21)9(20)7(5-17)26-14/h7,9-12,14,17,20-23H,3-6H2,1-2H3,(H,16,24)(H,18,19)/t7-,9-,10+,11-,12?,14-/m1/s1

InChI Key

GMURXYJSTRMISD-GRBZJBESSA-N

SMILES

CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCC(=O)O)O

Isomeric SMILES

CC(C)(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(C(=O)NCCC(=O)O)O

Canonical SMILES

CC(C)(COC1C(C(C(C(O1)CO)O)O)O)C(C(=O)NCCC(=O)O)O

Synonyms

4'-O-(beta-D-glucopyranosyl)-D-pantothenic acid
D-pantothenic acid 4'-O-beta-glucoside
D-pantothenic acid 4'-O-beta-glucoside, (R)-isome

Origin of Product

United States

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